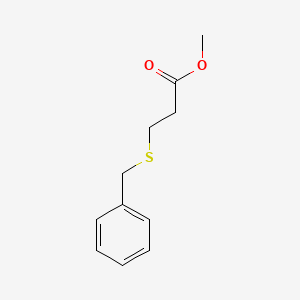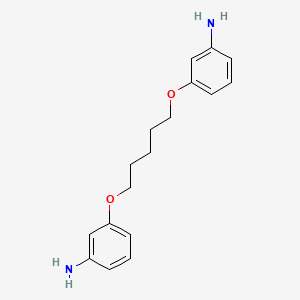
Cyclohexyltriphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyltriphenylsilane is an organosilicon compound with the molecular formula C24H26Si. It is characterized by a cyclohexyl group attached to a silicon atom, which is also bonded to three phenyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyltriphenylsilane can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with triphenylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyltriphenylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions where the phenyl or cyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkyl halides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclohexyltriphenylsilane is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclohexyltriphenylsilane involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various substrates, facilitating different chemical reactions. The pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylsilane: Similar in structure but lacks the cyclohexyl group.
Cyclohexyldiphenylsilane: Contains one less phenyl group compared to cyclohexyltriphenylsilane.
Tetraphenylsilane: Contains an additional phenyl group instead of the cyclohexyl group.
Uniqueness
This compound is unique due to the presence of both cyclohexyl and phenyl groups attached to the silicon atom. This unique structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
Propiedades
Fórmula molecular |
C24H26Si |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
cyclohexyl(triphenyl)silane |
InChI |
InChI=1S/C24H26Si/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2 |
Clave InChI |
JTTIGNIABDGPGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)

![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)

![1-(1,6-Dimethylbicyclo[4.1.0]hept-7-yl)ethyl ethyl ether](/img/structure/B11953492.png)





![N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B11953538.png)
![Ethyl 4-{[(2,5-difluorophenyl)carbamoyl]amino}benzoate](/img/structure/B11953542.png)
